Fmoc-Arg(Mtr)-OH
Overview
Description
The compound 9-fluorenylmethoxycarbonyl-L-arginine (4-methoxy-2,3,6-trimethylbenzenesulfonyl)-hydroxide is a derivative of the amino acid arginine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis method. The 9-fluorenylmethoxycarbonyl group serves as a protecting group for the amino terminus, while the 4-methoxy-2,3,6-trimethylbenzenesulfonyl group protects the guanidino group of arginine.
Scientific Research Applications
Chemistry:
- Used in the synthesis of peptides and proteins.
- Serves as a building block for the preparation of complex molecules.
Biology:
- Used in the study of protein-protein interactions.
- Helps in the investigation of enzyme-substrate interactions.
Medicine:
- Used in the development of peptide-based drugs.
- Serves as a precursor for the synthesis of therapeutic peptides.
Industry:
- Used in the production of peptide-based materials.
- Serves as a key component in the manufacturing of biocompatible hydrogels.
Mechanism of Action
Target of Action
Fmoc-Arg(Mtr)-OH is a protected form of the amino acid arginine, used in the synthesis of peptides . The primary target of this compound is the peptide chain that is being synthesized. The role of this compound is to add an arginine residue to the peptide chain in a controlled manner.
Mode of Action
The compound this compound interacts with its targets through a process called Fmoc/tBu-based solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group is removed, allowing the arginine residue to be added to the growing peptide chain. The Mtr group protects the guanidine group of arginine during the synthesis process .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is peptide synthesis. This compound plays a crucial role in the elongation step of peptide synthesis, where it adds an arginine residue to the growing peptide chain . The downstream effects include the formation of a peptide with a specific sequence of amino acids, which can then fold into a functional protein.
Result of Action
The result of the action of this compound is the addition of an arginine residue to a peptide chain. This can have significant effects at the molecular and cellular level, as the sequence of amino acids in a peptide determines its three-dimensional structure and function .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH and temperature of the reaction can affect the efficiency of peptide bond formation . Additionally, the choice of solvent can impact the solubility of the compound and thus the efficiency of the reaction .
Safety and Hazards
“Fmoc-Arg(Mtr)-OH” is considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It may cause serious eye irritation and may cause damage to organs through prolonged or repeated exposure .
Future Directions
The future directions of “Fmoc-Arg(Mtr)-OH” involve the continuous development and improvement in reagents and strategies for the different steps in peptide synthesis . With recent advances in protecting group and linker technology, particularly the introduction of Fmoc-Trp(Boc) and Fmoc-Arg(Pmc/Pbf) derivatives, complex mixtures containing toxic and malodorous reagents are no longer necessary, except in exceptional circumstances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-fluorenylmethoxycarbonyl-L-arginine (4-methoxy-2,3,6-trimethylbenzenesulfonyl)-hydroxide typically involves the following steps:
Protection of the amino group: The amino group of arginine is protected by reacting it with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.
Protection of the guanidino group: The guanidino group of arginine is protected by reacting it with 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride in the presence of a base such as sodium carbonate or triethylamine.
Purification: The resulting compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of 9-fluorenylmethoxycarbonyl-L-arginine (4-methoxy-2,3,6-trimethylbenzenesulfonyl)-hydroxide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the purification process is scaled up accordingly.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The 9-fluorenylmethoxycarbonyl group can be removed using piperidine, while the 4-methoxy-2,3,6-trimethylbenzenesulfonyl group can be removed using trifluoroacetic acid.
Substitution Reactions: The compound can undergo substitution reactions where the protecting groups are replaced with other functional groups.
Common Reagents and Conditions:
Piperidine: Used for the removal of the 9-fluorenylmethoxycarbonyl group.
Trifluoroacetic Acid: Used for the removal of the 4-methoxy-2,3,6-trimethylbenzenesulfonyl group.
Major Products:
Deprotected Arginine: The removal of the protecting groups yields free arginine.
Substituted Derivatives: Substitution reactions yield various derivatives of arginine.
Comparison with Similar Compounds
- 9-fluorenylmethoxycarbonyl-L-arginine (2,2,5,7,8-pentamethylchroman-6-sulfonyl)-hydroxide
- 9-fluorenylmethoxycarbonyl-L-arginine (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-hydroxide
Uniqueness:
- The 4-methoxy-2,3,6-trimethylbenzenesulfonyl group provides unique steric and electronic properties that enhance the stability of the protected arginine.
- The compound offers selective deprotection under mild conditions, making it suitable for the synthesis of sensitive peptides.
Properties
IUPAC Name |
(2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N4O7S/c1-18-16-27(41-4)19(2)20(3)28(18)43(39,40)35-30(32)33-15-9-14-26(29(36)37)34-31(38)42-17-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,16,25-26H,9,14-15,17H2,1-4H3,(H,34,38)(H,36,37)(H3,32,33,35)/t26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGHIEITYHYVED-SANMLTNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701106298 | |
Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-[imino[[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701106298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98930-01-9 | |
Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-[imino[[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-L-ornithine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98930-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-[imino[[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701106298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fmoc-Arg(Mtr)-OH | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the acid lability of the arylsulfonyl protecting group in Fmoc-Arg(Mtr)-OH?
A1: this compound utilizes the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group to protect the guanidine side chain of arginine during peptide synthesis. The acid lability of this protecting group is crucial because it allows for its removal under specific acidic conditions without affecting the rest of the peptide structure. The research indicates that the Mtr group exhibits higher acid lability compared to other arylsulfonyl groups like Tip (2,4,6-triisopropylbenzenesulphonyl), Mtbs (4-methoxy-3,5-di-tert-butylbenzenesulphonyl), and Phen (phenanthrene-3-sulphonyl) []. This higher lability makes Mtr a desirable protecting group for arginine in solid-phase peptide synthesis, enabling efficient deprotection and ultimately, the synthesis of the desired peptide sequence.
Q2: How does the structure of the arylsulfonyl group influence its acid lability in the context of arginine protection?
A2: The research highlights the impact of substituents on the arylsulfonyl group and their effect on acid lability. Electron-donating alkyl groups, like methyl groups in Mtr, increase the electron density at the sulfonyl sulfur, making it more susceptible to acid-catalyzed cleavage []. The study observes that the acid lability increases with the electron-donating ability of the substituents in the following order: methyl > isopropyl > tert-butyl. This information is valuable for designing new protecting groups with tailored acid lability for specific peptide synthesis needs.
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